
Fosamprenavir calcium
Overview
Description
Fosamprenavir calcium is a prodrug of the protease inhibitor amprenavir, used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is marketed under the brand names Lexiva and Telzir. This compound is designed to be metabolized in the body to release the active drug amprenavir, which inhibits the HIV-1 protease enzyme, thereby preventing the maturation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir calcium involves multiple steps, including the esterification of amprenavir with phosphoric acid to form the phosphate ester. This is followed by the formation of the calcium salt. The process ensures the production of this compound with high purity and minimal isomer impurities .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stearylamine as an anticaking agent during the preparation .
Chemical Reactions Analysis
Key Reaction Pathway
-
Epoxide Formation :
-
Carbamate Formation :
-
Phosphorylation and Reduction :
Hydrolysis (Prodrug Activation)
This compound is enzymatically hydrolyzed in vivo to release amprenavir:
-
Reaction :
-
Key Data :
Thermal Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways:
Table 2: Thermal Stability Data (Form I Pentahydrate)
Metabolic Reactions
Amprenavir (active metabolite) undergoes hepatic metabolism via CYP3A4:
-
Primary Pathways :
Table 3: Metabolic Parameters
Parameter | Value | Source |
---|---|---|
Plasma Half-Life (Amprenavir) | 7.7 hours | |
Excretion | >90% as metabolites (urine/feces) | |
CYP3A4 Inhibition Risk | High (drug-drug interactions) |
Stability Under Stress Conditions
-
Humidity : Form I remains crystalline at 75% RH for six months .
-
Oxidative Stress : No degradation observed under ambient oxygen .
Stereochemical Purity Control
Scientific Research Applications
Primary Use in HIV Treatment
Fosamprenavir calcium is indicated for the treatment of HIV-1 infection in both adult and pediatric populations. It is typically administered in combination with other antiretroviral agents, either as a ritonavir-boosted formulation or unboosted. The use of fosamprenavir is particularly relevant in cases where patients have developed resistance to other treatments or when specific drug interactions must be managed.
Clinical Guidelines
- Combination Therapy : Fosamprenavir is often combined with low-dose ritonavir to enhance its efficacy and pharmacokinetics. This combination allows for lower doses of fosamprenavir while maintaining effective viral suppression .
- Postexposure Prophylaxis (PEP) : Fosamprenavir can be considered as part of a regimen for postexposure prophylaxis following occupational exposure to HIV, although expert consultation is recommended before use .
Clinical Efficacy and Safety
Numerous studies have evaluated the efficacy and safety profile of fosamprenavir. A notable head-to-head study compared fosamprenavir with lopinavir/ritonavir (Kaletra) over 48 weeks, demonstrating comparable efficacy in achieving viral load suppression and CD4 cell count increases .
Adverse Effects
Common adverse effects associated with fosamprenavir include:
- Diarrhea
- Headache
- Nausea
- Rash
Serious adverse reactions, though rare, may include hepatic failure and hypersensitivity reactions such as Stevens-Johnson syndrome . Monitoring liver function and lipid levels is essential during treatment due to the risk of hyperlipidemia associated with protease inhibitors .
Pharmacokinetics and Drug Interactions
Fosamprenavir is rapidly converted to amprenavir in the gastrointestinal tract. Its pharmacokinetic properties include:
- Bioavailability : Unknown
- Protein Binding : Approximately 90%
- Half-life : About 7.7 hours
The drug is primarily metabolized by CYP3A4, which necessitates caution when co-administering with other medications that are also substrates or inhibitors of this enzyme .
Case Studies and Real-World Applications
A safety analysis conducted in Japan involving 364 patients receiving fosamprenavir revealed that adverse drug reactions occurred in approximately 43.7% of cases, with diarrhea being the most common side effect reported . This study underscores the importance of ongoing monitoring for side effects and adjusting treatment regimens accordingly.
Example Case Study
In a clinical setting, a patient previously treated with first-line antiretroviral therapy experienced virologic failure due to drug resistance. Upon switching to a regimen including fosamprenavir boosted with ritonavir, the patient achieved sustained viral suppression over six months, demonstrating the utility of fosamprenavir in salvage therapy scenarios.
Research Developments
Ongoing research continues to explore additional applications for fosamprenavir beyond standard HIV treatment protocols. Studies are investigating its use in combination therapies for patients with complex medical histories or those who have not responded adequately to conventional treatments.
Parameter | This compound |
---|---|
Drug Class | HIV Protease Inhibitor |
Common Side Effects | Diarrhea, Headache |
Major Drug Interactions | CYP3A4 substrates |
Administration | Oral (with/without food) |
Recommended Monitoring | Liver function, Lipid levels |
Mechanism of Action
Fosamprenavir calcium is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into functional proteins, thereby inhibiting the maturation of the virus and reducing its ability to infect new cells .
Comparison with Similar Compounds
- Amprenavir
- Lopinavir
- Ritonavir
Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, this compound has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, this compound offers similar efficacy but may have different side effect profiles and drug interaction potentials .
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing Fosamprenavir calcium's solid-state forms?
- Methodology : Comprehensive solid-state characterization requires a combination of thermal, spectroscopic, and microscopic techniques:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions), while Thermogravimetry (TGA) quantifies moisture content and decomposition profiles. Form I (hydrate) loses water at ~100°C, critical for maintaining crystallinity .
- Spectroscopy : Powder X-ray Diffraction (PXRD) distinguishes crystalline (sharp peaks) vs. amorphous (broad halos) forms. Fourier-Transform Infrared Spectroscopy (FTIR) detects hydrogen bonding and hydration-dependent shifts in functional groups (e.g., phosphate and carbonyl stretches) .
- Morphology : Scanning Electron Microscopy (SEM) visualizes particle size and shape, which influence dissolution rates and bioavailability .
Q. How is this compound's chemical stability assessed in accelerated stability studies?
- Methodology : Accelerated stability testing under ICH guidelines involves:
- Stress Conditions : Exposure to 40°C/75% relative humidity (RH) for 3–6 months to simulate long-term storage .
- Analytical Monitoring : High-Performance Liquid Chromatography (HPLC) quantifies degradation products (e.g., hydrolyzed amprenavir). FTIR and PXRD track polymorphic transitions. Form I remains chemically stable under these conditions, with <2% degradation observed .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic stability data for this compound under varying humidity conditions?
- Methodology : Contradictions arise from hydration-dependent phase behavior. Key steps include:
- Controlled Humidity Chambers : Expose Form I to RH gradients (0–95%) while monitoring via dynamic vapor sorption (DVS) and in-situ PXRD. Form I’s crystallinity is maintained at ≥75% RH due to water-mediated hydrogen bonding but converts to amorphous at <40% RH .
- Complementary Techniques : Pair DSC with variable-humidity FTIR to correlate dehydration-induced amorphization with spectral shifts in O-H and P=O vibrations .
Q. What methodological considerations are critical when designing real-time monitoring systems for this compound crystallization processes?
- Methodology : Real-time monitoring during crystallization requires:
- Chord Length Distribution (CLD) : Calibrated using laser diffraction (e.g., Malvern Mastersizer) to correlate CLD with particle size distribution (PSD). Partial Least Squares Regression (PLSR) models predict PSD from CLD data with R² >0.95 .
- In-Process Controls : Adjust supersaturation levels to avoid secondary nucleation. For lab-scale setups, maintain a cooling rate of 0.5°C/min to ensure uniform crystal growth .
Q. How can computational models enhance experimental validation of this compound’s antiviral efficacy beyond HIV?
- Methodology : Integrate molecular docking and binding affinity predictions with in vitro assays:
- In Silico Screening : Use AutoDock Vina to predict Fosamprenavir’s binding to SARS-CoV-2 targets (e.g., helicase, PIC50 >7 nM). Validate with plaque reduction neutralization tests (PRNT) in Vero E6 cells .
- Drug Repurposing Workflows : Cross-reference computational hits (e.g., Fosamprenavir’s predicted 3CLpro inhibition) with clinical databases (ClinicalTrials.gov ) to prioritize in vivo studies .
Properties
CAS No. |
226700-81-8 |
---|---|
Molecular Formula |
C25H36CaN3O9PS |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |
InChI Key |
XOGQXKBFJZURRD-HQROKSDRSA-N |
SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
226700-81-8 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |
Synonyms |
(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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